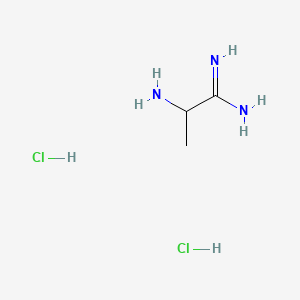
2-Aminopropanimidamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropanimidamidedihydrochloride typically involves the reaction of 2-methylpropionamidine with an oxidizing agent. The reaction conditions often include the use of solvents such as acetone, dioxane, methanol, ethanol, DMSO, and water, where the compound is soluble .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction is carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminopropanimidamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, acid anhydrides, and bases such as NaOH or pyridine. The reactions typically occur at room temperature and provide high yields .
Major Products Formed
The major products formed from these reactions include amides, alkenes, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminopropanimidamidedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminopropanimidamidedihydrochloride involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various monomers and its pathways involve radical-mediated polymerization processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: An organic compound used in the production of drugs such as piroxicam and sulfapyridine.
2-Aminopyrimidine: A compound with applications in drug development, particularly as β-glucuronidase inhibitors.
Uniqueness
2-Aminopropanimidamidedihydrochloride is unique due to its specific use as a free radical initiator in polymerization processes. Unlike other similar compounds, it is particularly effective in initiating polymerization of acrylic, vinyl, and allyl monomers, making it valuable in industrial applications .
Properties
Molecular Formula |
C3H11Cl2N3 |
|---|---|
Molecular Weight |
160.04 g/mol |
IUPAC Name |
2-aminopropanimidamide;dihydrochloride |
InChI |
InChI=1S/C3H9N3.2ClH/c1-2(4)3(5)6;;/h2H,4H2,1H3,(H3,5,6);2*1H |
InChI Key |
TZTDVUUZSULSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















